![molecular formula C5H4N4O B174976 1H-Pirazolo[3,4-d]piridazin-4(5H)-ona CAS No. 13521-25-0](/img/structure/B174976.png)

1H-Pirazolo[3,4-d]piridazin-4(5H)-ona

Descripción general

Descripción

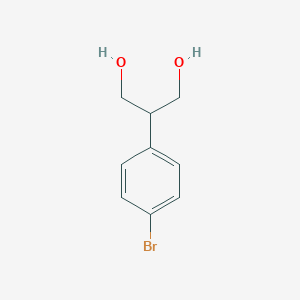

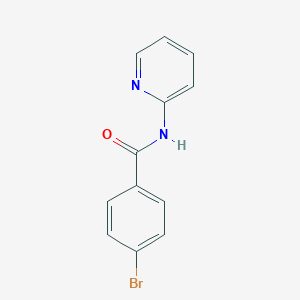

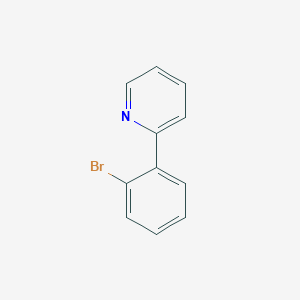

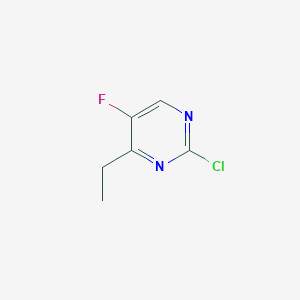

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound . It is a mancude organic heterobicyclic parent .

Synthesis Analysis

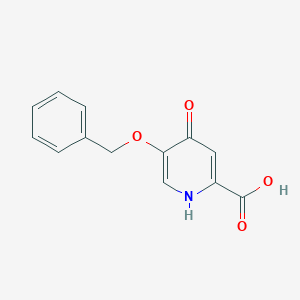

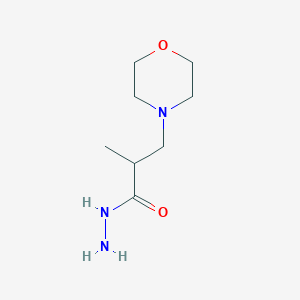

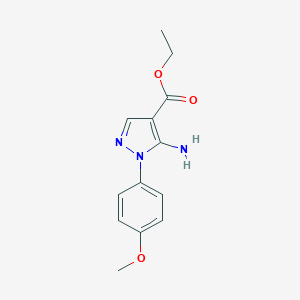

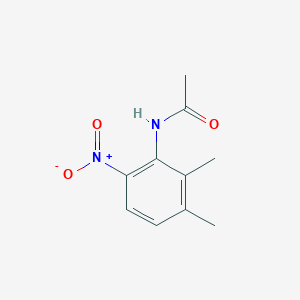

The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one involves several steps. A series of two N-substituted-3 (5)acyl4-ethoxycarbonyl-5 (3)substituted isomeric pyrazoles underwent ring closure with hydrazine and methylhydrazine to give the new anticipated N (1)-or N (2)alkyl-3,7-disubstituted pyrazolopyridazin-4 (5H)ones . The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones is conveniently performed by photochemical cyclization .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is complex and can be analyzed using various techniques .Chemical Reactions Analysis

The chemical reactions of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one are diverse. For instance, the compound can undergo site-selective annulation of 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles .Aplicaciones Científicas De Investigación

Estrategias y Enfoques de Síntesis

Este compuesto ha sido objeto de una amplia investigación de 2017 a 2021, centrándose en el desarrollo de estrategias y enfoques sintéticos . Los métodos de síntesis se sistematizan según el método para ensamblar el sistema pirazolopiridina .

Compuestos Iónicos Energéticos

Se han sintetizado derivados de 1H-Pirazolo[3,4-d]piridazin-4(5H)-ona como compuestos iónicos energéticos . Estos compuestos muestran buenas prestaciones de detonación y bajas sensibilidades . Esta estrategia sintética podría emplearse para la síntesis de azidas piridinílicas fusionadas .

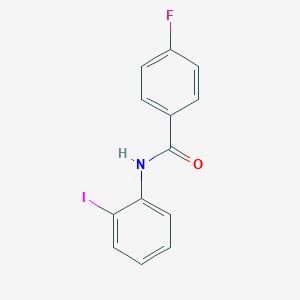

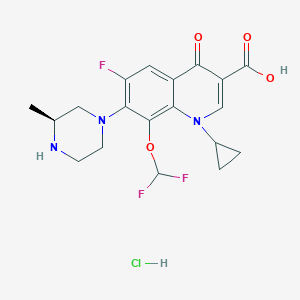

Inhibidores de DDR1

Los derivados de this compound se han descubierto como inhibidores selectivos de DDR1 . Los cambios en DDR1 pueden conducir a un aumento en la producción de citoquinas inflamatorias, haciendo de DDR1 un objetivo atractivo para el tratamiento de la enfermedad inflamatoria intestinal (EII) .

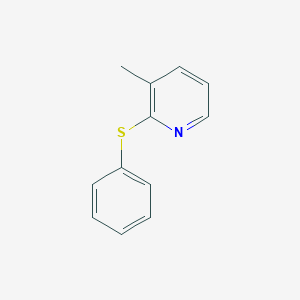

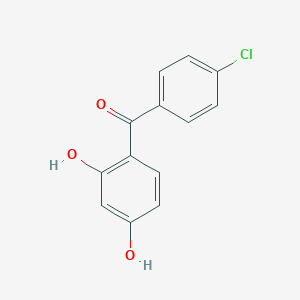

Activación de PPARα

También hay investigaciones que indican que los derivados de this compound pueden activar PPARα . PPARα es una proteína receptora nuclear que regula la expresión de genes involucrados en el metabolismo lipídico, lo que la convierte en un objetivo potencial para el tratamiento de trastornos metabólicos .

Mecanismo De Acción

Target of Action

The primary target of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . FLT3 is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .

Mode of Action

1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one interacts with FLT3 through a series of molecular interactions. The compound is designed to inhibit FLT3, thereby exerting a significant cytotoxic effect on cancer cells . The exact nature of these interactions and the resulting changes in the FLT3 protein are still under investigation.

Biochemical Pathways

The inhibition of FLT3 by 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one affects several biochemical pathways. FLT3 is involved in multiple signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting FLT3, the compound disrupts these pathways, leading to the death of cancer cells .

Pharmacokinetics

Molecular docking and dynamics studies have been performed to predict the binding mode of the compound in the flt3 binding domain

Result of Action

The result of the action of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one is the inhibition of FLT3, leading to a significant cytotoxic effect on cancer cells . This results in the death of cancer cells, particularly those in acute myeloid leukemia where FLT3 is frequently mutated .

Propiedades

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-6-8-4(3)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWFEMOYMLQPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481984 | |

| Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13521-25-0 | |

| Record name | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical reaction described in the paper for synthesizing 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones?

A1: The paper describes a photochemical cyclization method for synthesizing 1,3-disubstituted and 1,3,5-trisubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones []. This method utilizes light to induce the cyclization reaction, leading to the formation of the desired pyrazolo[3,4-d]pyridazin-4(5H)-one core structure.

Q2: How can the synthesized 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-ones be further modified?

A2: The paper highlights that the 1,3-disubstituted 1H-pyrazolo[3,4-d]pyridazin-4(5H)-ones can be further functionalized through nucleophilic substitution reactions at the 1 and 4 positions []. This allows for the introduction of various substituents, expanding the chemical diversity and potential applications of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)